L-CITRULLINE (UREIDO-13C; 5,5-D2)
Description
L-Citrulline (UREIDO-13C; 5,5-D2) is a stable isotopically labeled derivative of the non-proteinogenic amino acid L-citrulline. It is specifically modified with a carbon-13 (13C) isotope at the ureido group and deuterium (D) at the 5,5 positions of the molecule. This compound is synthesized to a high purity of 99% for the 13C label and 98% for the D2 substitution, ensuring minimal interference in metabolic tracing studies .
L-Citrulline plays a critical role in the urea cycle and nitric oxide (NO) synthesis, serving as a precursor to L-arginine. Its isotopic variants, such as UREIDO-13C;5,5-D2, are indispensable tools for tracking metabolic fluxes in vivo, particularly in immune cell metabolism and disease models .
Properties
Molecular Weight |
178.19 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Isotopic Variations
The table below summarizes key isotopically labeled L-citrulline analogs and their distinguishing features:
Key Observations:
Isotopic Position Specificity: The UREIDO-13C label in L-Citrulline (UREIDO-13C;5,5-D2) allows precise tracking of the urea cycle, as the ureido group is directly involved in argininosuccinate synthase and lyase reactions . In contrast, analogs like L-Citrulline (5-13C;4,4,5,5-D4) label the carbon backbone, making them better suited for glycolysis or citrulline-to-arginine conversion studies . The 5,5-D2 substitution targets hydrogen atoms at the 5th carbon, useful for studying hydrogen bonding or deuterium retention in metabolic intermediates .
Purity and Experimental Precision :
- Compounds with 99% isotopic purity (e.g., UREIDO-13C;5,5-D2) minimize isotopic dilution effects, critical for quantitative metabolic flux analysis. Lower purity variants (e.g., 95% in 4,4,5,5-D4) may be sufficient for qualitative studies .
Functional and Metabolic Differences
- Immune Cell Metabolism: L-Citrulline (UREIDO-13C;5,5-D2) has been pivotal in elucidating T cell reliance on endogenous arginine synthesis during mycobacterial infection. Unlike L-arginine, which is susceptible to arginase-mediated depletion, L-citrulline metabolism in T cells bypasses this limitation, supporting proliferation and effector functions . Isotopic labeling confirms that T cells metabolize L-citrulline-derived arginine independently of extracellular arginine pools .
- Comparison with L-Arginine Analogs: While L-arginine isotopologues (e.g., guanidino-15N2-13C6 L-arginine) are used for NO synthesis tracking, L-citrulline isotopes provide upstream insights into urea cycle dynamics. For example, UREIDO-13C labels help quantify argininosuccinate synthase activity, a bottleneck in arginine synthesis .
Advantages of UREIDO-13C;5,5-D2
- Dual Isotopic Tracing : Enables simultaneous tracking of urea cycle and secondary metabolic pathways.
- High Specificity: The ureido-13C label avoids interference from endogenous arginine, enhancing signal-to-noise ratios in mass spectrometry .
Limitations of Isotopic Variants
- Cost and Synthesis Complexity : Multi-isotope compounds (e.g., UREIDO-13C;5,5-D2) are costlier to produce than single-label analogs.
- Metabolic Dilution : In long-term studies, deuterium labels may undergo exchange with water, reducing accuracy .
Preparation Methods
Enzymatic Preparation Using Immobilized Microorganisms
A novel and commercially viable method for preparing L-citrulline, including isotopically labeled variants, involves enzymatic conversion of L-arginine or DL-arginine by immobilized L-arginine deiminase-producing microorganisms. This method is particularly suitable for producing high-purity L-citrulline with isotopic labeling, as it allows repeated use of the enzyme system and minimizes contamination.
Microorganism selection: Strains such as Pseudomonas putida ATCC 4359, Pediococcus cerevisiae ATCC 8042, Streptococcus faecalis ATCC 11420, and others known to produce L-arginine deiminase are cultivated under controlled conditions (e.g., 30-37°C for 40 hours in nutrient media).
Immobilization: Microbial cells are suspended in physiological saline and polymerized with acrylic monomers such as acrylamide and N,N'-methylene-bis-acrylamide in the presence of polymerization initiators (e.g., potassium persulfate) and accelerators (e.g., β-(dimethylamino)-propionitrile). This polymerization entraps the cells in a semipermeable matrix, preserving enzymatic activity and enabling reuse.
Enzymatic reaction: The immobilized microorganism preparation is incubated with L-arginine or DL-arginine (or their inorganic acid salts) in aqueous solution at temperatures ranging from 15 to 65°C, typically around 37°C, for 24 to 48 hours. Surfactants such as triethanolamine lauryl sulfate (0.005 to 1.0% w/v) may be added to accelerate the reaction.
Product recovery: After reaction completion, the mixture is filtered or centrifuged to separate immobilized cells. The filtrate containing L-citrulline (and D-arginine if DL-arginine was used) is concentrated and subjected to crystallization steps to obtain pure L-citrulline.
High enzymatic activity retention and durability allow multiple reuse cycles.
Reduced contamination by microbial cells and proteins compared to free enzyme methods.
Continuous production possible using column reactors packed with immobilized microorganisms.
Polymerization and Immobilization Details
The immobilization process is critical for enzyme stability and product purity. The polymerization reaction involves:
| Component | Role | Typical Amounts (Example) |
|---|---|---|
| Acrylamide | Monomer forming polymer lattice | 2.25 g per 12 ml microbial suspension |
| N,N'-methylene-bis-acrylamide | Cross-linker | 0.12 g per 12 ml suspension |
| Potassium persulfate | Polymerization initiator | 1.5 ml of 2.5% solution |
| β-(Dimethylamino)-propionitrile | Polymerization accelerator | 1.5 ml of 5% solution |
| Temperature | Polymerization condition | 20-40°C, typically 25°C |
| Time | Polymerization duration | 10-60 minutes |
The polymer matrix tightly entraps microbial cells, maintaining enzymatic activity for extended periods and allowing repeated enzymatic conversions without loss of efficiency.
Purification and Crystallization
After enzymatic conversion, L-citrulline is purified through:
Filtration or centrifugation: To remove immobilized cells.
Concentration: The filtrate is concentrated under reduced pressure at ~60°C.
Crystallization: Cooling the concentrated solution at 5°C overnight induces crystallization of L-citrulline.
Washing: Crystals are washed with methanol to remove impurities.
Ion exchange chromatography: Optional purification using strong and weak cation exchange resins further enhances purity.
Summary of an Example Preparation Protocol
| Step | Description |
|---|---|
| Cultivation | Pseudomonas putida ATCC 4359 cultured at 30°C for 40 hours in nutrient medium |
| Cell collection | Cells harvested by centrifugation and suspended in physiological saline |
| Polymerization | Addition of acrylamide, bis-acrylamide, initiator, and accelerator; polymerized at 25°C for 10-30 minutes |
| Immobilized preparation | Ground and washed polymer-entrapped cells obtained (~25 g) |
| Enzymatic reaction | Immobilized cells incubated with 10% L-arginine hydrochloride and 0.01% surfactant at 37°C for 48 hours |
| Product recovery | Filtration, concentration, cooling, and crystallization yield ~33 g L-citrulline |
| Purification | Optional ion exchange resin columns for further purification |
Research Findings and Notes
Immobilization significantly improves enzyme reuse and product purity compared to free enzyme or microbial culture methods.
The polymerization method using acrylamide and bis-acrylamide with initiators like potassium persulfate is well-established for maintaining enzymatic activity.
Surfactants enhance substrate accessibility and reaction rates.
The method can be adapted for isotopically labeled L-citrulline by starting with labeled L-arginine substrates or incorporating labeled precursors during microbial growth.
Continuous production is feasible by using column reactors packed with immobilized microorganisms, allowing scalable industrial synthesis.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of L-Citrulline (Ureido-13C; 5,5-D2) to ensure isotopic purity and yield?
- Methodological Answer : Synthesis optimization requires a combination of isotopic labeling techniques (e.g., enzymatic incorporation of 13C and D2), purification via reverse-phase HPLC, and validation using nuclear magnetic resonance (NMR) and mass spectrometry (MS). Isotopic purity should be confirmed by comparing spectral data to non-labeled standards, with yield calculations adjusted for deuterium loss during synthesis .
Q. What analytical techniques are most effective for quantifying L-Citrulline (Ureido-13C; 5,5-D2) in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution analysis (SIDA) is preferred for minimizing matrix effects. For isotopic ratio validation, high-resolution MS coupled with isotopic pattern deconvolution ensures accurate quantification. Method validation must include spike-and-recovery experiments in relevant biological fluids (e.g., plasma, urine) .
Q. How should researchers assess the stability of L-Citrulline (Ureido-13C; 5,5-D2) under varying storage and experimental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to extreme pH, temperature, and light conditions. Use kinetic modeling to predict degradation pathways, and validate findings with long-term storage data. Reference safety data sheets (SDS) for baseline stability parameters, such as recommended storage at -20°C in inert atmospheres .
Advanced Research Questions
Q. How do isotopic substitutions in L-Citrulline (Ureido-13C; 5,5-D2) influence its pharmacokinetic parameters compared to the non-labeled form?
- Methodological Answer : Employ compartmental pharmacokinetic modeling with dual-isotope tracer studies (e.g., administering both labeled and unlabeled forms). Monitor differences in absorption/distribution using radioisotopic imaging or ex vivo tissue analysis. Account for deuterium isotope effects on metabolic enzymes, such as altered binding affinity in argininosuccinate synthetase reactions .
Q. What strategies resolve contradictions in reported metabolic pathways involving L-Citrulline (Ureido-13C; 5,5-D2) across different in vitro and in vivo models?
- Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., species-specific enzyme expression, nutrient availability). Use the PICO framework (Population: cell/animal models; Intervention: isotopic tracer; Comparison: unlabeled controls; Outcome: pathway flux rates) to standardize cross-study comparisons. Validate hypotheses with knock-out models or isotopic tracing in human-derived organoids .
Q. How can researchers design experiments to isolate the role of L-Citrulline (Ureido-13C; 5,5-D2) in nitric oxide (NO) synthesis from competing pathways in vascular endothelia?
- Methodological Answer : Combine isotopic tracing with pharmacological inhibition (e.g., L-NAME for NO synthase) and genetic silencing (siRNA for arginase). Use microdialysis probes to measure real-time NO release in perfused tissue models. Data analysis should include multivariate regression to distinguish contributions from endogenous arginine recycling versus citrulline-derived NO .
Q. What computational models are suitable for predicting isotopic dilution effects in L-Citrulline (Ureido-13C; 5,5-D2) tracer studies within dynamic metabolic networks?
- Methodological Answer : Implement flux balance analysis (FBA) with isotopomer-specific constraints. Validate models using experimental data from 13C metabolic flux analysis (13C-MFA) in hepatic or renal cell lines. Adjust for deuterium’s kinetic isotope effects (KIEs) by incorporating correction factors into reaction rate equations .
Methodological Frameworks for Rigorous Inquiry
- Evaluating Conflicting Data : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess study design limitations. For example, small sample sizes in tracer studies may inflate variability in isotopic enrichment measurements .
- Literature Review : Use tools like SciFinder and Web of Science to identify primary studies, prioritizing those with explicit methodological replication (e.g., independent validation of citrulline’s role in urea cycle flux) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
